molecular formula C16H14O4 B2666863 4-Acetyl-7-phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione CAS No. 317377-33-6

4-Acetyl-7-phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione

Cat. No.: B2666863
CAS No.: 317377-33-6
M. Wt: 270.284
InChI Key: VVSZEDVVBWRLRF-UHFFFAOYSA-N
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Description

4-Acetyl-7-phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione is a chemical compound with the molecular formula C16H14O4. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-7-phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-acetylphenylhydrazine with maleic anhydride in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-7-phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Acetyl-7-phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetyl-7-phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action .

Comparison with Similar Compounds

Properties

IUPAC Name

4-acetyl-7-phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-9(17)11-7-8-12(10-5-3-2-4-6-10)14-13(11)15(18)20-16(14)19/h2-8,11-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSZEDVVBWRLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C=CC(C2C1C(=O)OC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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